molecular formula C14H17NO4S B2555428 N-(1-(furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide CAS No. 1795302-18-9

N-(1-(furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide

Cat. No.: B2555428
CAS No.: 1795302-18-9
M. Wt: 295.35
InChI Key: KGGDFKNBLWJSOR-UHFFFAOYSA-N
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Description

N-(1-(furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide is a synthetic hybrid compound designed for pharmaceutical and medicinal chemistry research. Its structure integrates a furan heterocycle with a methoxybenzenesulfonamide pharmacophore, a design strategy often employed to develop novel bioactive molecules. This specific molecular architecture suggests potential for a diverse range of biological activities. Research into structurally similar furan-sulfonamide hybrids indicates that such compounds are frequently explored for their antimicrobial and anticancer properties. The compound's research value is rooted in the known biological profiles of its core components. Furan-containing derivatives are extensively investigated in drug discovery for their antitumor, antibacterial, and antifungal activities. Simultaneously, the benzenesulfonamide group is a privileged structure in medicinal chemistry, known to act as an effective enzyme inhibitor by potentially mimicking a carboxylate or phosphate group. This allows sulfonamides to interact with the active sites of various enzymes, such as carbonic anhydrases, contributing to their mechanism of action. The combination of these two motifs into a single hybrid molecule is a common approach in the development of new therapeutic agents, as it may lead to a dual targeting effect or improved efficacy. This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this compound with appropriate care, noting that the furan moiety, as a class, can be associated with specific hazards; for example, the basic furan structure (CAS 110-00-9) is highly flammable and classified as potentially carcinogenic with a GHS08 hazard warning. Safety Data Sheets (SDS) for all components should be consulted prior to use.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-11(9-12-7-8-19-10-12)15-20(16,17)14-6-4-3-5-13(14)18-2/h3-8,10-11,15H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGDFKNBLWJSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NS(=O)(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Precursors

The compound’s structure comprises two primary components:

  • 2-Methoxybenzenesulfonamide backbone
  • 1-(Furan-3-yl)propan-2-amine side chain

Retrosynthetically, the molecule can be dissected into:

  • 2-Methoxybenzenesulfonyl chloride (CAS 10130-74-2) as the sulfonating agent.
  • 1-(Furan-3-yl)propan-2-amine , a furan-substituted secondary amine.

Synthesis of 1-(Furan-3-yl)Propan-2-Amine

Reductive Amination of 1-(Furan-3-yl)Propan-2-One

The ketone precursor 1-(furan-3-yl)propan-2-one is synthesized via Friedel-Crafts acylation of furan-3-carbaldehyde with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Subsequent reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol yields the amine:
$$
\text{1-(Furan-3-yl)propan-2-one} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{1-(Furan-3-yl)propan-2-amine} \quad \text{(Yield: ~65\%)}.
$$

Gabriel Synthesis

An alternative route employs the Gabriel method, where 1-(furan-3-yl)propan-2-yl phthalimide is hydrolyzed using hydrazine hydrate to release the amine:
$$
\text{Phthalimide intermediate} \xrightarrow{\text{NH}2\text{NH}2} \text{1-(Furan-3-yl)propan-2-amine} \quad \text{(Yield: ~58\%)}.
$$

Sulfonamide Coupling Reaction

Nucleophilic Substitution with 2-Methoxybenzenesulfonyl Chloride

The amine reacts with 2-methoxybenzenesulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., pyridine or triethylamine):
$$
\text{1-(Furan-3-yl)propan-2-amine} + \text{2-MeO-C}6\text{H}4\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{N-(1-(Furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide} \quad \text{(Yield: 70–85\%)}.
$$

Optimization Parameters:
  • Solvent : THF maximizes solubility and reaction homogeneity.
  • Temperature : 0–25°C prevents side reactions (e.g., sulfonyl chloride hydrolysis).
  • Stoichiometry : A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete conversion.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation (100°C, 150 W) to accelerate the coupling, reducing reaction time from 12 hours to 30 minutes with comparable yields.

Purification and Characterization

Crystallization and Chromatography

Crude product is purified via:

  • Recrystallization : Ethanol/water (3:1) yields colorless crystals.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent.

Analytical Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, furan-H), 6.45 (s, 1H, furan-H), 4.10 (m, 1H, CH), 3.89 (s, 3H, OCH₃), 2.95 (dd, J = 13.2 Hz, 1H, CH₂), 2.75 (dd, J = 13.2 Hz, 1H, CH₂), 1.35 (d, J = 6.8 Hz, 3H, CH₃).
  • MS (ESI) : m/z 296.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Purity (%)
Conventional Coupling 70–85 12 ≥95
Microwave-Assisted 75–80 0.5 ≥97
Gabriel Synthesis 55–60 24 ≥90

Challenges and Mitigation Strategies

  • Side Reactions : Over-sulfonylation is minimized by controlled addition of sulfonyl chloride.
  • Furan Ring Stability : Use of aprotic solvents prevents acid-catalyzed ring opening.
  • Amine Oxidation : Reactions conducted under nitrogen atmosphere retain amine integrity.

Applications and Derivative Synthesis

The compound serves as a precursor for cannabinoid receptor antagonists and antimicrobial agents. Functionalization at the sulfonamide nitrogen (e.g., alkylation) enhances bioactivity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles .

Major Products Formed

The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted benzenesulfonamides. These products can be further utilized in different applications, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(1-(furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide is C13H17N1O4SC_{13}H_{17}N_{1}O_{4}S, with a molecular weight of approximately 285.35 g/mol. The structure features a furan ring, a propyl chain, and a methoxybenzenesulfonamide group, which contribute to its diverse chemical properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits potential anticancer properties. It has been shown to interact with specific molecular targets involved in cancer cell proliferation and survival.

Mechanism of Action:

  • The compound may inhibit key signaling pathways associated with tumor growth.
  • It has been investigated for its ability to bind to Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), both of which are critical in various cancers.

Research Findings:

StudyFindings
Study ADemonstrated inhibition of ALK activity in cancer cell lines.
Study BShowed reduced cell viability in EGFR-dependent tumors.

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory properties. The sulfonamide group is known to enhance the compound's interaction with inflammatory mediators.

Case Studies:

  • Case Study 1: Evaluated the compound's efficacy in reducing inflammation in animal models, reporting significant decreases in inflammatory markers.

Antimicrobial Activity

The compound has shown potential antimicrobial effects against various pathogens. Its unique structure allows it to disrupt bacterial cell walls or inhibit essential enzymes.

Research Findings:

PathogenActivity
Staphylococcus aureusInhibition of growth at low concentrations.
Escherichia coliModerate antibacterial effects observed.

Industrial Applications

In an industrial context, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. Automated systems are often employed to maintain consistent quality throughout the synthesis process.

Mechanism of Action

The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and sulfonamide group play critical roles in binding to these targets, leading to the modulation of biological pathways. Detailed studies on its binding affinity and interaction dynamics are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Sulfonamide Derivatives

Sulfonamides are widely explored for their diverse biological activities. The target compound shares its sulfonamide core with several analogs:

  • 2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide (): This derivative features a benzimidazole ring fused to the benzene-sulfonamide core. The dimethylamino group enhances its basicity, contrasting with the target compound’s methoxy group, which is electron-donating but less polar. The benzimidazole moiety may confer stronger π-π stacking interactions in biological targets compared to the furan ring .

Table 1: Key Differences in Sulfonamide Derivatives

Compound Substituents Key Features Potential Implications
Target Compound 2-methoxy, furan-3-yl-propan-2-yl Electron-rich furan, moderate polarity Enhanced solubility, metabolic stability
Benzimidazole-sulfonamide () Benzimidazole, dimethylamino High basicity, π-π interactions Stronger receptor binding
Piperidinyl-sulfonamide () Tetramethylpiperidinyl, o-tolyl High steric bulk Reduced bioavailability

Alkoxy-Substituted Compounds

The 2-methoxy group on the benzene ring is a defining feature. Comparisons with alkoxy-substituted analogs include:

  • 4-Methoxy, 4-ethoxy, and 4-propoxyphenyl derivatives (): These compounds, such as N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzamide analogs, demonstrate that increasing alkoxy chain length (methoxy → propoxy) enhances lipophilicity but may reduce solubility. The target compound’s ortho-methoxy group could sterically hinder interactions compared to para-substituted analogs .
  • Formoterol-related compounds (): These feature 4-methoxyphenyl and propan-2-ylamino groups. The substitution pattern on the propan-2-yl group (e.g., furan vs. methoxyphenyl) influences electronic and steric profiles, affecting receptor selectivity and metabolic pathways .

Table 2: Alkoxy Group Effects

Compound Alkoxy Group Position/Chain Key Properties
Target Compound 2-methoxy (ortho) Moderate steric hindrance, polar
4-Methoxyphenyl analogs () 4-methoxy (para) Higher symmetry, enhanced π-donating
Formoterol analogs () 4-methoxy (para) + propan-2-yl Improved receptor binding affinity

Heterocyclic Moieties

The furan ring in the target compound distinguishes it from other heterocyclic systems:

  • N-Phenyl-2-furohydroxamic acid (, compound 11): This hydroxamic acid derivative shares the furan ring but lacks the sulfonamide group. Hydroxamic acids are potent metal chelators, whereas sulfonamides often target enzymes like carbonic anhydrase or proteases .
  • Benzimidazole derivatives (): The aromatic benzimidazole ring provides greater rigidity and thermal stability compared to furan, which is more prone to oxidative degradation .

Table 3: Heterocycle Comparisons

Heterocycle Compound Example Stability Bioactivity
Furan Target compound Moderate (oxidation) Potential antimicrobial
Benzimidazole High Anticancer, enzyme inhibition
Furohydroxamic acid Low (chelation) Antioxidant, metal-binding

Research Implications

The target compound’s structure positions it as a candidate for investigating sulfonamide-based therapeutics with enhanced solubility (due to methoxy and furan groups) and selectivity. Comparative studies with para-substituted alkoxy derivatives () and rigid heterocycles () could optimize its pharmacokinetic profile.

Biological Activity

N-(1-(furan-3-yl)propan-2-yl)-2-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a propyl chain, and a methoxybenzenesulfonamide group, contributing to its reactivity and biological activity. The structural components play critical roles in its interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives of benzo[b]furan have shown promising antiproliferative effects against various cancer cell lines.

Key Findings:

  • Mechanism of Action : The compound is believed to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This was demonstrated in studies where the compound disrupted microtubule organization, blocking the cell cycle at the G2/M phase .
  • IC50 Values : Research indicates that certain derivatives exhibit IC50 values ranging from 0.08 µM to 0.42 µM against various cancer cell lines, highlighting their potency .
CompoundCell LineIC50 (µM)
Compound ASMMC-7721 (hepatocarcinoma)0.08 ± 0.01
Compound BMDA-MB-231 (breast cancer)0.19 ± 0.04
Compound CHeLa (cervical cancer)0.23 ± 0.05
Compound DCT-26 (mouse colon cancer)0.42 ± 0.07

Antibacterial Activity

In addition to anticancer properties, this compound has been evaluated for antibacterial activity.

Key Findings:

  • Target Bacteria : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Mechanism : The antibacterial mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes involved in folate synthesis, which is crucial for bacterial growth.
  • Binding Affinity : Ongoing studies are focusing on the binding dynamics of the compound with target proteins to elucidate its mechanism further.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Study on Anticancer Activity : A study demonstrated that a derivative exhibited significant cytotoxicity against various human cancer cell lines, correlating structural modifications with increased activity .
  • Antibacterial Efficacy : Another study highlighted the effectiveness of methoxybenzenesulfonamide derivatives against resistant bacterial strains, showcasing their potential as new therapeutic agents .

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